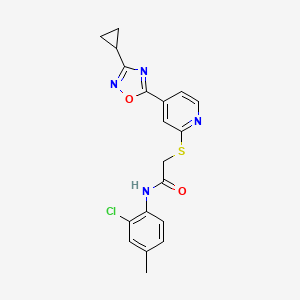
N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the IUPAC name, any common names, the molecular formula, and the structure of the molecule.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions required and the products formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Anticancer Properties
Research has revealed the synthesis and evaluation of various acetamide derivatives, including those structurally related to N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, for their potential anticancer properties. One study focused on the design, synthesis, and characterization of novel acetamide derivatives, highlighting their invitro cytotoxicity against human leukemic cell lines. The compounds exhibited significant cytotoxic effects on PANC-1 and HepG2 cell lines, underscoring their potential as anticancer agents (Vinayak et al., 2014).
Metabolic Stability Enhancement
Another area of research involves improving metabolic stability of pharmacological compounds. A study examining the structure-activity relationships of dual inhibitors for phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) identified a compound with enhanced metabolic stability, offering insights into the modification of acetamide derivatives for better pharmacokinetic profiles (Stec et al., 2011).
Anti-inflammatory Activity
Compounds structurally similar to N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide have been synthesized and assessed for their anti-inflammatory activity. Research demonstrated that certain acetamide derivatives show promising anti-inflammatory effects, indicating their potential for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Novel Synthesis Approaches
Investigations into novel synthesis methods for heterocyclic compounds derived from acetamide precursors have been conducted. These studies aim to explore the diverse biological activities of these compounds, including antitumor effects, by creating a variety of heterocyclic derivatives (Shams et al., 2010).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, and determining how to handle it safely.
Direcciones Futuras
This would involve speculating on possible future research directions, such as new reactions that the compound might undergo, new methods of synthesizing it, or new applications for it in fields such as medicine or materials science.
Please consult with a professional chemist or a trusted source for more specific information. Always remember to follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-11-2-5-15(14(20)8-11)22-16(25)10-27-17-9-13(6-7-21-17)19-23-18(24-26-19)12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRASVOSHEJMGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

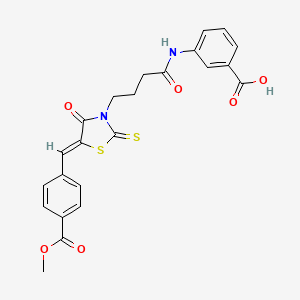
![1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2591767.png)
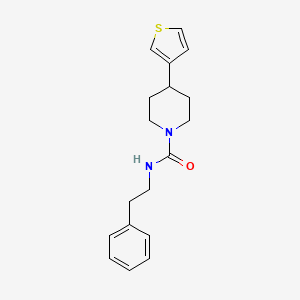
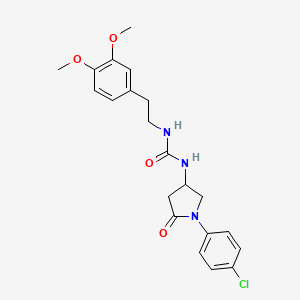
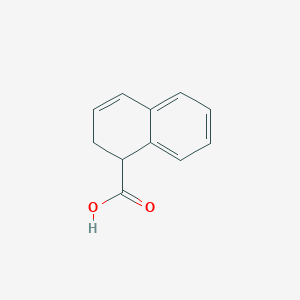
![11-(4-Butoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2591773.png)
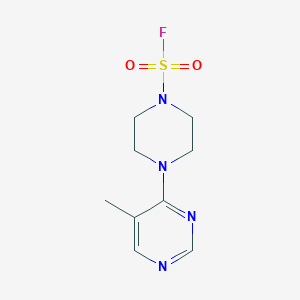
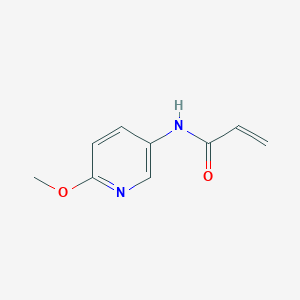
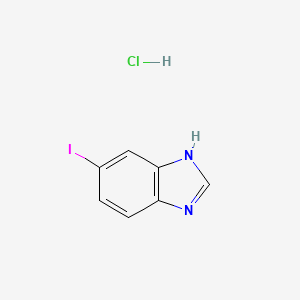
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2591780.png)
![ethyl 4-oxo-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate](/img/structure/B2591782.png)
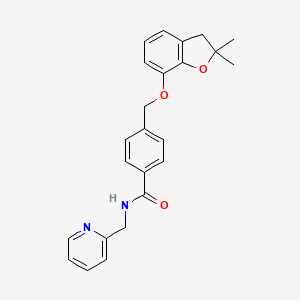
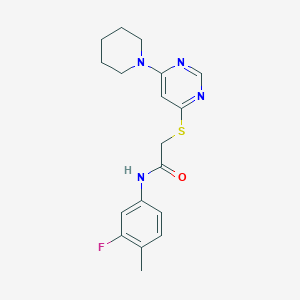
![4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2591787.png)